molecular formula C14F26O4S2 B15089101 Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide

Cat. No.: B15089101
M. Wt: 790.2 g/mol
InChI Key: TVPGQWQQYNGYCP-UHFFFAOYSA-N
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Description

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated organic compound characterized by a disulfide (-S-S-) core flanked by two perfluoroalkyl vinyl ether chains. Its structure includes:

  • Perfluoroalkyl segments: Providing exceptional chemical inertness, thermal stability, and hydrophobicity.
  • Vinyl groups: Enabling participation in polymerization reactions, particularly with fluorinated monomers like tetrafluoroethylene (TFE).
  • Ether linkages (3,6-dioxa): Enhancing flexibility and solubility in fluorinated solvents.

This compound is primarily used in the synthesis of high-performance fluoropolymers, coatings, and specialty materials requiring resistance to harsh environments.

Properties

Molecular Formula

C14F26O4S2

Molecular Weight

790.2 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane

InChI

InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18

InChI Key

TVPGQWQQYNGYCP-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond into thiols.

    Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted perfluoroalkyl derivatives.

Scientific Research Applications

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.

Comparison with Similar Compounds

Bis(4-chlorophenyl) Disulfide (CAS 1142-19-4)

Structural Features :

  • Aromatic chlorinated groups : Two para-chlorophenyl rings attached to a disulfide bond.
  • Molecular formula : C₁₂H₈Cl₂S₂.
  • Molecular weight : ~287.2 g/mol (lower than the perfluoro compound due to lack of fluorine) .

Key Differences :

Property Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) Disulfide Bis(4-chlorophenyl) Disulfide
Fluorine content High (perfluoroalkyl chains) None (chlorine substituents)
Thermal stability Superior (C-F bonds resist degradation) Moderate (decomposes at ~200°C)
Reactivity Reactive vinyl groups enable copolymerization Stable aromatic disulfide
Applications Fluoropolymers, coatings Vulcanizing agent, antioxidants

Functional Comparison :

  • The perfluoro compound’s fluorine content imparts unparalleled chemical resistance, making it suitable for extreme environments. In contrast, the chlorinated analog is used in rubber vulcanization and as an antioxidant due to its stable disulfide bond .

Perfluoro-3,6-dioxa-4-methyl-△⁷-octyl Sulfonyl Fluoride (PFMOS)

Structural Features :

  • Shares a perfluoroalkyl ether backbone with the target compound but includes a sulfonyl fluoride (-SO₂F) terminal group.
  • Reactivity in copolymerization : Reactivity ratios with TFE (r₁ for TFE = 0.05, r₂ for PFMOS = 2.50) indicate PFMOS is more reactive than TFE in copolymerization .

Key Differences :

Property This compound PFMOS
Functional group Disulfide (-S-S-) and vinyl groups Sulfonyl fluoride (-SO₂F)
Polymerization role Crosslinking agent or comonomer via vinyl groups Ionic comonomer (SO₂F enables sulfonation)
Applications Flexible fluoropolymers Ion-exchange membranes (e.g., Nafion® analogs)

Functional Comparison :

  • The disulfide compound’s vinyl groups facilitate radical copolymerization, whereas PFMOS’s sulfonyl fluoride group enables post-polymerization functionalization, critical for ion-conducting materials .

4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)

Structural Features :

  • Sulfonated aromatic structure : Two styryl groups with sulfonate (-SO₃Na) substituents.
  • Molecular formula : C₂₈H₂₀Na₂O₆S₂.
  • Molecular weight : 562.6 g/mol .

Key Differences :

Property This compound 4,4'-Bis(2-sulfostyryl)biphenyl Disodium
Solubility Fluorophilic (soluble in fluorinated solvents) Hydrophilic (water-soluble due to -SO₃Na)
Conductivity Non-ionic Ionic (Na⁺ counterions)
Applications Non-stick coatings, seals Optical brighteners, surfactants

Functional Comparison :

  • The sulfostyryl compound’s ionic nature and water solubility contrast sharply with the fluorinated disulfide’s non-polar behavior, directing their use to entirely different industrial niches .

Biological Activity

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article focuses on the biological activity of this compound, exploring its effects on various biological systems, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which impart remarkable chemical stability and resistance to degradation. The specific structure of this compound includes:

  • Two perfluorinated chains : These chains contribute to the hydrophobic and lipophobic properties of the compound.
  • Dioxahexyl moieties : These provide potential sites for interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chains allows the compound to interact with cell membranes, potentially altering membrane fluidity and permeability.
  • Gene Expression Modulation : Preliminary studies suggest that exposure to this compound may influence gene expression related to stress responses and metabolic pathways.
  • Toxicological Profiles : As with many PFAS compounds, there are concerns regarding toxicity, particularly in aquatic organisms.

Study 1: Transcriptomic Analysis in Zebrafish Embryos

A recent study investigated the effects of various PFAS compounds, including this compound, using zebrafish embryos as a model organism. The study utilized transcriptomic sequencing to assess gene expression changes upon exposure to different concentrations (0.001 - 5 mg/L). Key findings included:

  • Differentially Expressed Genes (DEGs) : A significant number of DEGs were identified, indicating that the compound affects multiple biological pathways.
  • Apical Effects : Observations included mortality rates and morphological changes in embryos, highlighting potential developmental toxicity.

Study 2: Comparative Toxicity Assessment

Another research effort compared the toxicity of this compound with legacy PFAS such as PFOS. The study found that while the new compound exhibited lower relative potency than PFOS, it still raised concerns regarding its environmental persistence and bioaccumulation potential.

Summary of Findings

StudyOrganismKey Findings
Transcriptomic AnalysisZebrafish EmbryosSignificant DEGs; Apical effects observed
Comparative ToxicityVarious PFASLower potency than PFOS; Concerns about bioaccumulation

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